molecular formula C12H19NO3S B8495287 5-Tert-butyl-3-methanesulphonyl-2-methoxy-aniline

5-Tert-butyl-3-methanesulphonyl-2-methoxy-aniline

Cat. No. B8495287
M. Wt: 257.35 g/mol
InChI Key: FJFZTSYUFKQYJZ-UHFFFAOYSA-N
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Patent
US08735579B2

Procedure details

A mixture of 14.5 g 5-tert-butyl-1-methanesulphonyl-2-methoxy-3-nitro-benzene, 3.0 g 10% palladium on charcoal and 250 ml of methanol is shaken for 6 h at ambient temperature under a hydrogen atmosphere (50 psi). Then the catalyst is filtered off and the filtrate is evaporated to dryness.
Name
5-tert-butyl-1-methanesulphonyl-2-methoxy-3-nitro-benzene
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([N+:17]([O-])=O)[C:8]([O:15][CH3:16])=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>[Pd].CO>[C:1]([C:5]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:12])=[O:13])[C:8]([O:15][CH3:16])=[C:7]([CH:6]=1)[NH2:17])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
5-tert-butyl-1-methanesulphonyl-2-methoxy-3-nitro-benzene
Quantity
14.5 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)S(=O)(=O)C)OC)[N+](=O)[O-]
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is shaken for 6 h at ambient temperature under a hydrogen atmosphere (50 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C(=C(N)C1)OC)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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